Methyl (R)-6-(1-amino-2-hydroxyethyl)nicotinate
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Overview
Description
Methyl 6-[(1R)-1-amino-2-hydroxyethyl]pyridine-3-carboxylate is a chemical compound with a pyridine ring substituted at the 3-position with a carboxylate ester group and at the 6-position with an amino alcohol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-[(1R)-1-amino-2-hydroxyethyl]pyridine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives.
Functional Group Introduction: The amino alcohol group is introduced via a series of reactions, including reduction and substitution.
Esterification: The carboxylate ester group is introduced through esterification reactions using reagents such as methanol and acid catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[(1R)-1-amino-2-hydroxyethyl]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, alcohols, ketones, and aldehydes.
Scientific Research Applications
Methyl 6-[(1R)-1-amino-2-hydroxyethyl]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 6-[(1R)-1-amino-2-hydroxyethyl]pyridine-3-carboxylate involves its interaction with specific molecular targets. The amino alcohol group can form hydrogen bonds with biological molecules, influencing their activity. The pyridine ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-aminopyridine-3-carboxylate
- Methyl 6-hydroxyethylpyridine-3-carboxylate
- Methyl 6-(2-hydroxyethyl)pyridine-3-carboxylate
Uniqueness
Methyl 6-[(1R)-1-amino-2-hydroxyethyl]pyridine-3-carboxylate is unique due to the presence of both an amino alcohol group and a carboxylate ester group on the pyridine ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to its analogs.
Properties
Molecular Formula |
C9H12N2O3 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
methyl 6-[(1R)-1-amino-2-hydroxyethyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-14-9(13)6-2-3-8(11-4-6)7(10)5-12/h2-4,7,12H,5,10H2,1H3/t7-/m0/s1 |
InChI Key |
OZNUTAQTQLYGKC-ZETCQYMHSA-N |
Isomeric SMILES |
COC(=O)C1=CN=C(C=C1)[C@H](CO)N |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C(CO)N |
Origin of Product |
United States |
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